alpha-Naphthoflavanone

説明

Overview of alpha-Naphthoflavone as a Synthetic Flavonoid in Chemical Biology Research

Alpha-Naphthoflavone (α-NF), also known as 7,8-benzoflavone, is a synthetic flavonoid that does not occur naturally. biosynth.comwikipedia.org It is structurally defined as an extended flavonoid resulting from the fusion of a benzene ring to the 'h' side of a flavone backbone. ebi.ac.uklookchem.com This compound is typically synthesized in a laboratory setting, with one method involving the reaction of 2-naphthol and cinnamaldehyde. wikipedia.orgebi.ac.ukglpbio.com As a research tool in chemical biology, α-NF is invaluable for its ability to modulate the activity of key proteins involved in cellular metabolism and signaling pathways. biosynth.com

The primary focus of academic research on α-NF centers on its interaction with xenobiotic-metabolizing enzymes and the aryl hydrocarbon receptor (AhR). biosynth.com It is widely recognized as a potent inhibitor of the cytochrome P450 (CYP) family 1 enzymes (CYP1A1, CYP1A2, and CYP1B1). uef.finih.gov Its interaction with the AhR is notably complex; it functions as an antagonist at lower, nanomolar concentrations, but can exhibit agonist properties at higher, micromolar concentrations. caymanchem.comnih.gov This dual activity makes it a critical compound for studying the AhR signaling pathway, which is central to how cells respond to environmental toxins and other chemical signals. ebi.ac.ukcaymanchem.comnih.gov Furthermore, α-NF is a potent inhibitor of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens, making it a subject of interest in endocrinology and cancer research. wikipedia.orgapexbt.commedchemexpress.com

Historical Context of Key Discoveries and Research Trajectories

The use of alpha-Naphthoflavone in scientific research has a history spanning several decades, with its role evolving as understanding of its mechanisms has grown. Early studies, such as those in the 1980s, utilized α-NF as a tool to investigate the mechanisms of chemical carcinogens. nih.gov Researchers observed that α-NF could inhibit the metabolism of compounds like benzo(a)pyrene, particularly by liver microsomes induced with beta-naphthoflavone, pointing to its interaction with the cytochrome P-450 system. ebi.ac.uknih.gov

By the early 1990s, research had delved deeper into the specific mechanisms of this inhibition. Studies in rat and human cell lines established α-NF as a competitive antagonist of the aryl hydrocarbon receptor (AhR). nih.govnih.gov It was shown to compete with potent AhR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), thereby inhibiting the induction of CYP1A1 gene expression. nih.govnih.govresearchgate.net This discovery solidified its role as a classic AhR antagonist for in vitro studies. However, further research revealed a more nuanced, concentration-dependent role, where α-NF itself could act as a weak AhR agonist at higher concentrations, capable of inducing CYP1A1 gene expression. ebi.ac.uknih.govresearchgate.net

The research trajectory has since expanded to explore the therapeutic potential of α-NF and its derivatives. Its potent inhibition of CYP1 enzymes and aromatase led to investigations into its use in cancer chemoprevention and therapy. nih.govaacrjournals.orgresearchgate.net Studies have demonstrated its ability to prevent estrogen-induced mammary tumors in animal models and to re-sensitize drug-resistant breast cancer cells to chemotherapy. nih.govoup.com More recently, the α-NF chemical structure has been used as a scaffold for designing novel, highly potent, and selective inhibitors of specific enzymes like CYP1B1, highlighting its continued importance as a lead compound in drug discovery. rjptonline.orgresearchgate.netnih.govnih.gov

Research Findings on alpha-Naphthoflavone

The following tables summarize key research findings regarding the interactions of alpha-Naphthoflavone with various biological targets.

| Enzyme | Reported IC₅₀/Kᵢ Value | Notes | Reference |

|---|---|---|---|

| CYP1A1 | 60 nM (IC₅₀) | Inhibition of enzyme activity. | caymanchem.com |

| CYP1A2 | 6 nM (IC₅₀) | Identified as a competitive tight-binding inhibitor. | uef.ficaymanchem.com |

| CYP1B1 | 5 nM (IC₅₀) | Potent inhibition, making it a lead for selective inhibitor design. | caymanchem.com |

| CYP19A1 (Aromatase) | 500 nM (IC₅₀) / 200 nM (Kᵢ) | Acts as a potent, competitive inhibitor. | caymanchem.commedchemexpress.com |

| CYP3A4 | 7.4 µM (Kd) | Activates the enzyme rather than inhibiting it. | caymanchem.com |

| CYP1A-mediated EROD | 9.1 nM (Kᵢ) | Strongly inhibited ethoxyresorufin-O-deethylase activity. | glpbio.comapexbt.com |

| Target | Effect | Context / Key Finding | Reference |

|---|---|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Antagonist | At lower concentrations (nM), it competitively inhibits binding of agonists like TCDD and prevents nuclear translocation of the AhR complex. | caymanchem.comnih.govnih.govresearchgate.net |

| Aryl Hydrocarbon Receptor (AhR) | Agonist | At higher concentrations (e.g., 10 µM), it can activate the AhR and induce expression of target genes like CYP1A1. | ebi.ac.uknih.govresearchgate.net |

| Estrogen Receptor (ER) | Inactive (Directly) | Alone, it was found to be inactive as an estrogen or antiestrogen in MCF-7 cells. However, it can reverse the antiestrogenic effects of TCDD. | nih.gov |

| P-glycoprotein Pump | Inhibitor | Suppresses pump activity, leading to intracellular retention of drugs like doxorubicin in resistant breast cancer cells. | nih.gov |

| Focal Adhesion Kinase (FAK) / Pyk2 | Inhibitor | Causes de-phosphorylation of these kinases, contributing to the abrogation of doxorubicin resistance in breast cancer cells. | nih.gov |

Table of Compounds

特性

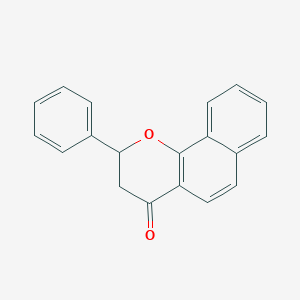

IUPAC Name |

2-phenyl-2,3-dihydrobenzo[h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-17-12-18(14-7-2-1-3-8-14)21-19-15-9-5-4-6-13(15)10-11-16(17)19/h1-11,18H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVIKVQRCYXXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=CC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Structural Modifications of Alpha-naphthoflavanone

Established Synthetic Methodologies for alpha-Naphthoflavanone (e.g., von Kostanecki Synthesis)

The synthesis of the this compound (7,8-benzoflavone) core can be achieved through several established organic chemistry reactions. These methods often involve the construction of the central chromone ring onto a naphthalene precursor.

One of the classical methods for creating flavones is the Kostanecki acylation (also known as the Kostanecki-Robinson reaction). This reaction typically involves the acylation of an o-hydroxyaryl ketone with an aliphatic or aromatic anhydride, followed by a base-catalyzed cyclization. wikipedia.org While a foundational method for chromone and flavone synthesis, its direct application to produce this compound can be challenging. montana.edumontana.edu

A more widely employed and efficient strategy is the Baker-Venkataraman rearrangement . wikipedia.orgorganic-chemistry.org This multi-step process is a reliable route for synthesizing 7,8-benzoflavone and its derivatives. researchtrend.netitmedicalteam.plitmedicalteam.pl The general sequence is as follows:

Esterification: An o-hydroxyaryl ketone, such as 2-acetyl-1-naphthol, is reacted with a benzoyl chloride derivative to form an ester. jetir.org

Rearrangement: The resulting ester undergoes a base-catalyzed intramolecular Claisen condensation to rearrange into a 1,3-diketone. Pyridine is often reported as a suitable base for this step. wikipedia.orgresearchtrend.net

Cyclization: The 1,3-diketone is then treated with an acid catalyst, which promotes cyclodehydration to form the final flavone ring system. researchtrend.netitmedicalteam.pl

Another common synthetic route involves the oxidative cyclization of a chalcone precursor. In this method, a 1'-Hydroxy-2'-naphthylchalcone is refluxed in a solvent like dimethyl sulfoxide (DMSO) with a catalytic amount of iodine to yield the 7,8-benzoflavone structure. wiley.com

Table 1: Comparison of Key Synthetic Routes for the this compound Scaffold

| Methodology | Key Precursors | Key Reagents/Conditions | General Characteristics |

| Baker-Venkataraman Rearrangement | 2-Acetyl-1-naphthol, Substituted benzoyl chlorides | Base (e.g., Pyridine), Acid catalyst | Multi-step, reliable, good for creating diverse derivatives. wikipedia.orgresearchtrend.netitmedicalteam.pl |

| Oxidative Cyclization of Chalcones | 1'-Hydroxy-2'-naphthylchalcones | Iodine, DMSO, Reflux | Efficient cyclization of pre-formed chalcones. wiley.com |

| Modified Nencki Reaction | α-Naphthol, Glacial acetic acid | Fused ZnCl₂, Reflux | Used to prepare the 2-acetyl-1-naphthol intermediate. tsijournals.com |

Design and Synthesis of Novel this compound Derivatives

The this compound scaffold serves as a template for designing and synthesizing new molecules with potentially enhanced or more specific biological activities. Research has focused on creating derivatives to explore their utility as enzyme inhibitors or modulators. researchtrend.netresearchgate.net

A significant area of investigation has been the synthesis of derivatives as inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP1B1, which is a target in cancer research. researchgate.netnih.govnih.gov For instance, a series of forty-one this compound derivatives were synthesized to evaluate their inhibitory activity against CYP1B1, CYP1A1, and CYP1A2 enzymes. nih.gov This involved strategic placement of various substituents on the B-ring of the flavone structure. nih.govresearchgate.net

Another approach involves creating more complex derivatives, such as 2-aryl-3-cinnamoyl-7,8-benzoflavanones. These are synthesized by reacting 1-(2-hydroxy-3,4-benzophenyl)-3-styryl-propan-1,3-diones with aromatic aldehydes. tsijournals.comtsijournals.com These derivatives can be further converted into the corresponding flavones by refluxing with iodine in DMSO. tsijournals.com

The synthesis of methoxy-substituted benzoflavones has also been explored to systematically study how such modifications influence the compound's properties. wiley.com These syntheses often start from methoxy-substituted benzaldehydes to create the initial chalcone, which is then cyclized. wiley.com

Strategies for Structural Diversification and Core Scaffold Modification

Structural diversification of the this compound core is key to modulating its physicochemical properties and biological activity. The primary strategies involve substitutions on the existing rings or more complex modifications of the core scaffold itself.

Substitution on the Flavone Rings:

B-Ring Modification: The incorporation of different substituents at various positions on the B-ring has been shown to yield analogs with a wide range of inhibitory capacities against specific enzymes. nih.govresearchgate.net Studies indicate that adding substituents to the B-ring can significantly affect inhibitory potency and selectivity, whereas modifications to the C-ring tend to decrease activity. nih.govresearchgate.net For example, derivatives with chloro- and trifluoromethyl groups at the 3'-position of the B-ring were found to be 10-fold more potent as CYP1B1 inhibitors than the parent compound. researchgate.net

A-Ring Modification: The addition of electron-donating groups, such as methoxy (-OCH₃) and hydroxyl (-OH) groups, to the fused benzo portion (A-ring) is another strategy used to enhance biological potential. researchtrend.netwiley.com

Core Scaffold Modification:

Hybrid Molecules: A more advanced strategy involves creating hybrid or chimeric molecules. For example, an this compound derivative was coupled with thalidomide derivatives using click chemistry to create conjugates. nih.gov This approach aims to induce protein degradation rather than just inhibition, offering a novel mechanism for overcoming drug resistance. nih.gov

Dearomatization: In one study, researchers synthesized benzo[h]chromone derivatives with a non-aromatic B-ring to improve solubility and selectivity for CYP1B1 inhibition. researchgate.net This modification from a planar aromatic ring to a more complex sp³-hybridized structure represents a significant alteration of the core. researchgate.net

Characterization of Synthesized Analogs for Research Applications

Once synthesized, novel this compound analogs undergo rigorous characterization to confirm their structure, purity, and properties for research applications.

Structural and Purity Analysis: A combination of spectroscopic and chromatographic techniques is employed for characterization.

Spectroscopy: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS) are used to confirm the molecular structure of the synthesized compounds. researchtrend.netjetir.orgtsijournals.com

Chromatography: Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of reactions and check the purity of the final products. tsijournals.com

Physical Properties: Melting points are determined as a basic indicator of purity. tsijournals.com

Functional Characterization for Research: The primary research application for these analogs has been as modulators of enzyme activity.

Enzyme Inhibition Assays: Synthesized derivatives are frequently screened for their inhibitory activity against target enzymes, such as cytochrome P450s or aromatase. nih.govresearchgate.net The results are often reported as IC₅₀ values, which measure the concentration of the inhibitor required to reduce enzyme activity by 50%. For example, derivatives 9e and 9j were identified as highly potent and selective CYP1B1 inhibitors with IC₅₀ values of 0.49 and 0.52 nM, respectively. nih.gov

Computational Studies: Molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are computational tools used to understand the key structural features that influence biological activity. nih.govresearchgate.net These models help rationalize the experimental findings and guide the design of future derivatives by predicting how analogs will bind to an enzyme's active site. nih.govresearchgate.net

X-ray Crystallography: In some cases, X-ray crystallography has been used to determine the atomic structure of an this compound analog bound within the active site of a target protein, providing precise insight into the binding mode and the interactions that confer potency and selectivity. nih.gov

Table 2: Characterization Data for Selected this compound Derivatives This table is a representative example based on findings in the cited literature.

| Derivative Class | Characterization Methods | Research Application/Finding | Reference |

| B-ring substituted ANFs | NMR, MS, 3D-QSAR, Molecular Docking | Identified potent and selective CYP1B1 inhibitors (e.g., compounds 9e and 9j with IC₅₀ < 1 nM). | nih.gov |

| Methoxy-substituted 7,8-benzoflavones | ¹H-NMR, ¹³C-NMR | Complete NMR data assigned for identification of new derivatives. | wiley.com |

| 2-Aryl-3-cinnamoyl-7,8-benzoflavanones | IR, ¹H-NMR, ¹³C-NMR | Synthesized as versatile starting materials for other heterocyclic compounds. | tsijournals.com |

| ANF-Thalidomide Conjugates | Click Chemistry Synthesis, Western Blotting | Created to induce CYP1B1 degradation as a strategy to overcome drug resistance. | nih.gov |

| Hydroxyl-substituted 7,8-benzoflavones | FTIR, ¹H-NMR, GCMS, Antioxidant Assays | Investigated for antioxidant potential; electron-donating groups enhanced activity. | researchtrend.net |

Molecular Interactions and Receptor/enzyme Modulation by Alpha-naphthoflavanone

Aryl Hydrocarbon Receptor (AhR) Interaction Mechanisms

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that orchestrates cellular responses to a variety of environmental and endogenous molecules. plos.org In its inactive state, AhR resides in the cytoplasm within a multiprotein complex. escholarship.orgoup.com Ligand binding triggers a conformational change, leading to the complex's translocation into the nucleus, dissociation from its chaperone proteins, and heterodimerization with the AhR Nuclear Translocator (ARNT). nih.govoup.com This AhR/ARNT heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs), initiating the transcription of target genes. oup.com Alpha-naphthoflavone directly interacts with AhR, serving as a key chemical tool for studying its function, though its effects are notably multifaceted.

A defining characteristic of α-naphthoflavone's interaction with AhR is its dual nature, acting as both an antagonist and a partial agonist. nih.govresearchgate.net This paradoxical behavior is largely dependent on the concentration of α-naphthoflavone and the cellular context. oup.comresearchgate.net

At lower concentrations (in the nanomolar range), α-naphthoflavone typically functions as an AhR antagonist. ebi.ac.uk In this role, it competes with high-affinity agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for binding to the receptor. researchgate.net By occupying the ligand-binding site, α-naphthoflavone can prevent the full activation of the receptor by more potent agonists, thereby inhibiting downstream events such as the induction of CYP1A1 gene expression. oup.comnih.gov Studies in MCF-7 human breast cancer cells have shown that α-naphthoflavone antagonizes TCDD-induced gene expression by decreasing the accumulation of transcriptionally active nuclear AhR complexes. nih.gov

Conversely, at higher concentrations (in the micromolar range), α-naphthoflavone can exhibit weak or partial agonist activity. oup.comresearchgate.net In this capacity, it can independently bind to and activate the AhR, leading to the translocation of the AhR/ARNT complex to the nucleus and the induction of AhR target genes, such as CYP1A1. nih.govresearchgate.net However, the maximal induction achieved by α-naphthoflavone is significantly lower than that produced by potent agonists like TCDD or beta-naphthoflavone. nih.gov This behavior confirms that α-naphthoflavone is an AhR agonist but also exhibits partial antagonist activity through competition for receptor binding sites. researchgate.net

Alpha-naphthoflavone interacts directly with the Ligand Binding Domain (LBD) located in the Per-Arnt-Sim (PAS-B) region of the AhR protein. escholarship.orgontosight.aimdpi.com The binding pocket within the PAS-B domain accommodates a diverse array of ligands. mdpi.com The interaction of α-naphthoflavone with this domain is facilitated by specific molecular features, including its planar structure, which allows for favorable contacts within the binding pocket. ontosight.aiscbt.com

Structural and computational studies have provided insights into this interaction. The binding is characterized by distinct π-π stacking interactions and hydrophobic contacts between the flavonoid and amino acid residues within the LBD. scbt.com Crystal structures of the Drosophila AhR PAS-B domain bound to α-naphthoflavone have been resolved, offering a detailed view of the ligand-receptor complex and providing a structural basis for understanding the mechanism of AHR ligand binding. rcsb.org

Upon binding, α-naphthoflavone alters the conformational landscape of the AhR. scbt.com This conformational change is a critical step that exposes a nuclear localization sequence, initiating the translocation of the receptor complex from the cytoplasm into the nucleus. escholarship.org However, the specific conformational state induced by α-naphthoflavone as a partial agonist may differ from that induced by a full agonist, potentially explaining its lower efficacy in activating gene transcription. As an antagonist, its binding is thought to promote a conformation that is incompetent for full transcriptional activation or that fails to efficiently recruit necessary co-activators.

The binding of α-naphthoflavone to AhR modulates both canonical and non-canonical signaling pathways.

Canonical (DRE-Dependent) Pathway: In its role as an agonist, α-naphthoflavone can initiate the classical AhR signaling pathway. The activated AhR/ARNT complex binds to DREs in the promoter regions of target genes, upregulating their expression. spandidos-publications.com The most well-characterized target genes belong to the cytochrome P450 family, including CYP1A1, CYP1A2, and CYP1B1. mdpi.comspandidos-publications.com As an antagonist, α-naphthoflavone inhibits the induction of these same genes by more potent ligands like TCDD. nih.gov

Non-Canonical (DRE-Independent) Pathways: Beyond direct gene transcription via DREs, the activated AhR can engage in cross-talk with other signaling pathways. This non-genomic signaling can involve interactions with other transcription factors and signal transducers, such as NF-κB and the Estrogen Receptor α (ERα). spandidos-publications.com Alpha-naphthoflavone can act as a selective AhR modulator (SAhRM), dissociating the receptor's anti-inflammatory effects from its classical xenobiotic response. nih.govnih.gov For example, α-naphthoflavone can mediate the suppression of certain cytokine-induced genes without fully initiating the DRE-dependent pathway. nih.govnih.govresearchgate.net Furthermore, ligand-activated AhR can influence pathways involving mitogen-activated protein kinases (MAPKs), which are key regulators of cellular processes. escholarship.org

Ligand Binding Domain Interactions and Conformational Dynamics of AhR

Cytochrome P450 (CYP) Enzyme Interactions

In addition to modulating the expression of CYP genes via AhR, α-naphthoflavone can also directly interact with and inhibit the catalytic activity of CYP enzymes. nih.gov This direct inhibition is a separate mechanism from its effects on gene expression and is a critical aspect of its pharmacological profile. It is a known inhibitor of the CYP1 family of enzymes, which are responsible for metabolizing procarcinogens and various drugs. nih.govuef.fi

Alpha-naphthoflavone demonstrates a broad inhibitory activity against the primary members of the human CYP1 family: CYP1A1, CYP1A2, and CYP1B1. nih.govuef.fiuef.fi Research indicates that it acts as a competitive, tight-binding inhibitor for all three of these enzymes. nih.govuef.fi While it inhibits the entire family, there are some reported differences in its potency toward each enzyme. One study suggested that α-naphthoflavone exhibited a 10-fold higher inhibition of CYP1A2 than CYP1A1, although it did not show selectivity for CYP1A2 over CYP1B1. mdpi.com Another analysis concluded that α-naphthoflavone was most potent against CYP1B1 but was not selective, potently inhibiting all three CYP1 enzymes. uef.fi This potent but relatively non-selective profile within the CYP1 family distinguishes it from more selective inhibitors. nih.govuef.fi

| Enzyme | Inhibition Type | Relative Potency Notes |

| CYP1A1 | Competitive, Tight-binding nih.govuef.fi | Potent inhibitor. nih.gov |

| CYP1A2 | Competitive, Tight-binding nih.govuef.fi | Potent inhibitor; reported as 10-fold more inhibited than CYP1A1 in one study. mdpi.com |

| CYP1B1 | Competitive, Tight-binding nih.govuef.fi | Potent inhibitor; reported as the most potently inhibited of the family in one study. uef.fi |

This table summarizes the inhibitory characteristics of alpha-Naphthoflavone on CYP1 family enzymes based on available research findings.

The inhibition of Cytochrome P450 1A1 (CYP1A1) by α-naphthoflavone is particularly well-documented. CYP1A1 is a key enzyme in the metabolic activation of polycyclic aromatic hydrocarbons (PAHs) into carcinogenic forms. scbt.com Alpha-naphthoflavone acts as a potent competitive inhibitor of CYP1A1. nih.govscbt.com This means it directly competes with substrates for binding to the enzyme's active site. scbt.com By occupying the active site, α-naphthoflavone prevents the enzyme from metabolizing its natural substrates, thereby blocking the formation of potentially harmful metabolites. scbt.com The mechanism is further described as "tight-binding," indicating a strong and durable interaction with the enzyme. nih.govuef.fi

Inhibitory Profiles of CYP1 Family Enzymes

Inhibition of Cytochrome P450 1A2 (CYP1A2)

Alpha-naphthoflavone is a potent inhibitor of CYP1A2. nih.gov Studies have shown that it acts as a tight-binding inhibitor of this enzyme. uef.fi The nature of this inhibition can, however, be substrate-dependent. For instance, when 7-ethoxyresorufin is used as the substrate, alpha-naphthoflavone exhibits competitive inhibition with a very low inhibition constant (Ki) of 1.4 nM. nih.gov In contrast, with 7-ethoxycoumarin as the substrate, the inhibition is noncompetitive, with a Ki of 55.0 nM. nih.gov This suggests that the binding of alpha-naphthoflavone near the active site of CYP1A2 can have different effects on substrate binding depending on the substrate's molecular structure. nih.gov Further research has confirmed its potent inhibition of CYP1A2 with a reported Ki value of 0.0075 µM in human liver microsomes. nih.gov

Inhibition of Cytochrome P450 1B1 (CYP1B1)

Alpha-naphthoflavone is also a recognized inhibitor of CYP1B1, an enzyme implicated in cancer development and drug resistance. nih.govtandfonline.com It demonstrates potent inhibition of this isoform, with one study reporting an IC50 value of 1.3 nM for the inhibition of 7-ethoxyresorufin-O-deethylation (EROD) activity. tandfonline.com The interaction is characterized by the tight binding of alpha-naphthoflavone to the enzyme's active site. uef.fi The π-π stacking interaction between the naphthalene ring of alpha-naphthoflavone and the phenylalanine residue (Phe231) in the active site cavity of CYP1B1 is a key contributor to this high-affinity binding. tandfonline.com

Isoform Selectivity and Potency Comparisons within CYP1 Family

While alpha-naphthoflavone inhibits multiple CYP1 isoforms, its selectivity varies. It has been shown to exhibit a 9-fold more potent inhibition of CYP1B1 (IC50 = 1.3 nM) compared to CYP1A1 (IC50 = 11.9 nM) when measuring EROD activity. tandfonline.com Another study indicated that alpha-naphthoflavone has a 10-fold higher inhibitory effect on CYP1A2 than on CYP1A1. mdpi.com However, it does not show significant selectivity for inhibiting CYP1A2 when compared with CYP1B1. mdpi.com The structural similarities and differences in the active sites of the CYP1 enzymes account for these variations in inhibitory potency and selectivity. nih.gov For example, the active sites of CYP1A1 and CYP1B1 are more similar in shape and size to each other than to CYP1A2, despite the higher sequence homology between CYP1A1 and CYP1A2. nih.gov

Table 1: Inhibitory Activity of alpha-Naphthoflavone on CYP1 Isoforms

| Enzyme | Substrate | Inhibition Type | IC50 | Ki | Reference |

|---|---|---|---|---|---|

| CYP1A1 | 7-ethoxyresorufin | - | 11.9 nM | - | tandfonline.com |

| CYP1A2 | 7-ethoxyresorufin | Competitive | - | 1.4 nM | nih.gov |

| CYP1A2 | 7-ethoxycoumarin | Noncompetitive | - | 55.0 nM | nih.gov |

| CYP1A2 | Phenacetin | - | - | 0.0075 µM | nih.gov |

| CYP1B1 | 7-ethoxyresorufin | - | 1.3 nM | - | tandfonline.com |

Mechanistic Aspects of CYP Inhibition

The inhibitory effects of alpha-naphthoflavone are primarily attributed to its direct interaction with the enzyme's active site.

Competitive Inhibition Dynamics

Alpha-naphthoflavone is generally known as a competitive inhibitor of CYP enzymes. nih.gov This mode of inhibition involves the direct competition of alpha-naphthoflavone with the substrate for binding to the active site of the enzyme. nih.gov For instance, it acts as a competitive, tight-binding inhibitor of CYP1A1, CYP1A2, and CYP1B1. uef.fi The planar structure of alpha-naphthoflavone allows it to fit into the often-planar active sites of these enzymes, preventing the substrate from binding and being metabolized.

Mechanism-Based Inactivation Studies

Mechanism-based inactivation (MBI) involves the metabolic activation of an inhibitor by a CYP enzyme into a reactive species that then irreversibly binds to and inactivates the enzyme. solvobiotech.com While alpha-naphthoflavone is primarily known for its reversible inhibition, the potential for MBI exists for some CYP inhibitors. solvobiotech.commdpi.com However, specific studies focusing on the mechanism-based inactivation of CYP1A2, CYP1B1, or CYP3A4 by alpha-naphthoflavone are not extensively detailed in the provided search results. One study mentions that coriandrin, another natural product, was found to be a mechanism-based inactivator of CYP1A1. mdpi.com

Modulation and Activation of Cytochrome P450 3A4 (CYP3A4)

In contrast to its inhibitory effects on the CYP1 family, alpha-naphthoflavone can act as a stimulating modulator or activator of CYP3A4, the most abundant human CYP enzyme. nih.govnih.govnih.gov This phenomenon is an example of heterotropic activation, where the binding of an effector molecule at a site distinct from the active site enhances the enzyme's catalytic activity. nih.govnih.gov

The interaction of alpha-naphthoflavone with CYP3A4 is complex and can involve allosteric effects. nih.gov Its planar aromatic structure facilitates π-π stacking interactions within the enzyme's active site, and it can also form hydrogen bonds, which modulates the enzyme's conformation. scbt.com This conformational change can influence substrate access and catalytic rates. scbt.com

Studies have shown that alpha-naphthoflavone can increase the metabolic rate of other CYP3A4 substrates. nih.gov For example, it stimulates the metabolism of testosterone and 17β-estradiol in human liver microsomes. nih.gov The mechanism of this activation may involve the modulation of P450-P450 interactions within the microsomal membrane, as the activation is dependent on the surface density of the enzyme. portlandpress.com The addition of alpha-naphthoflavone has been shown to increase the degree of CYP3A4 oligomerization at low enzyme concentrations. portlandpress.com Furthermore, it can perturb the ratio of metabolites formed in sequential metabolism, as seen with the substrate Nile Red. nih.gov

Heterotropic Activation and Substrate Cooperativity

Alpha-naphthoflavone (α-NF) is a notable modulator of cytochrome P450 enzymes, exhibiting complex interaction patterns that include heterotropic activation. This phenomenon is particularly well-documented with cytochrome P450 3A4 (CYP3A4), the principal drug-metabolizing enzyme in humans. nih.gov Heterotropic activation occurs when the binding of an effector molecule, such as α-NF, to an allosteric site enhances the catalytic activity of the enzyme towards its substrate at a separate active site.

One of the most recognized instances of this is the α-NF-mediated stimulation of CYP3A4 activity. nih.gov For example, studies have demonstrated that α-NF can stimulate the 2-hydroxylation of 17β-estradiol when catalyzed by rabbit microsomal CYP3A6, an enzyme homologous to human CYP3A4. nih.gov While α-NF can act as a substrate or inhibitor for various P450s, its role as an activator highlights the complexity of its enzymatic interactions. nih.gov

In addition to heterotropic effects, α-NF is involved in studies of homotropic cooperativity, where multiple molecules of a single substrate bind to the enzyme, influencing its activity. nih.gov The interactions of α-NF with CYP3A4 are a key example of this cooperative behavior, contributing to the enzyme's ability to metabolize a wide array of structurally diverse compounds. nih.gov

Identification of Allosteric and Substrate Binding Sites

The modulatory effects of alpha-naphthoflavone are rooted in its ability to bind to distinct sites on target enzymes, including both primary substrate binding sites and allosteric sites. Research using engineered CYP3A4 enzymes with fluorescent probes has been instrumental in elucidating these interactions. nih.govnih.gov

Studies have revealed that α-NF binds to an additional, low-affinity site on CYP3A4, which is separate from the binding sites of other substrates like testosterone, bromocriptine, and 1-pyrenebutanol. nih.govnih.gov The binding of α-NF to this newly discovered site does not appear to be competitive with these other substrates, providing strong evidence for the existence of a distinct allosteric site. nih.govnih.gov The binding of α-NF to this allosteric site is believed to induce conformational changes in the enzyme, which in turn modulates its catalytic activity. nih.gov

Molecular docking simulations have further explored the binding of α-NF within the active sites of other P450 enzymes, such as CYP1A2. researchgate.net These computational models, along with experimental data, help visualize the potential protein-ligand interactions, including hydrophobic and hydrogen-bonding forces, that stabilize the binding of α-NF within the enzyme's catalytic pocket. researchgate.net Beyond P450 enzymes, α-NF also interacts with the ligand-binding domain of the aryl hydrocarbon receptor (AhR), where it can act as an antagonist, preventing the receptor from binding other ligands and activating gene expression. ontosight.aibiosynth.com

| Enzyme/Receptor | Type of Site | Method of Identification | Finding | Reference |

| CYP3A4 | Allosteric Binding Site | Fluorescence Spectroscopy with Engineered Enzyme | Identified a low-affinity binding site for α-NF, distinct from the active site for other substrates. | nih.govnih.gov |

| CYP1A2 | Substrate Binding Site | Molecular Docking | Analysis of potential protein-ligand interactions within the active site. | researchgate.net |

| Aryl Hydrocarbon Receptor (AhR) | Ligand Binding Domain | Biochemical Assays | α-NF binds to the receptor, antagonizing the binding of other ligands. | ontosight.aibiosynth.com |

Inhibition of Aromatase (CYP19)

Alpha-naphthoflavone is a potent, competitive inhibitor of aromatase (CYP19), the enzyme responsible for the final step in estrogen biosynthesis. caymanchem.commedchemexpress.com This inhibition is a key aspect of its biological activity. The inhibitory potency of α-NF against aromatase has been quantified in multiple studies, establishing its effectiveness in blocking the enzyme's function. caymanchem.commedchemexpress.com This direct inhibition of a crucial steroidogenic enzyme underscores its potential impact on estrogen-dependent physiological and pathological processes.

| Parameter | Value | Reference |

| IC₅₀ | 500 nM (0.5 µM) | caymanchem.commedchemexpress.com |

| Kᵢ | 0.2 µM | medchemexpress.com |

| Inhibition Type | Competitive | medchemexpress.com |

Implications in Xenobiotic Metabolism Research and Metabolic Pathway Elucidation

Alpha-naphthoflavone is an invaluable tool in the field of xenobiotic metabolism research. biosynth.com Its complex interactions with cytochrome P450 enzymes—acting as an inhibitor, activator, or antagonist depending on the specific enzyme and context—make it crucial for studying metabolic pathways. nih.govbiosynth.comcaymanchem.com Researchers utilize α-NF to probe the function of specific P450 isozymes, such as CYP1A1, CYP1A2, and CYP1B1, thereby helping to elucidate their roles in the metabolic activation or detoxification of foreign compounds. biosynth.comcaymanchem.com

The compound is frequently employed in studies aimed at understanding the metabolism of carcinogens and the bioactivation of procarcinogens. biosynth.com By modulating the activity of key enzymes, α-NF helps researchers map the pathways involved in chemical toxicity and drug metabolism. biosynth.com This role in elucidating metabolic mechanisms is vital for pharmacological studies, contributing to the development of safer therapeutic agents and a better understanding of drug-drug interactions. biosynth.commdpi.com

Interaction with Other Enzymatic Systems

Inhibition of Aminoglycoside Phosphotransferase Type IIIa (APH(3')-IIIa)

Beyond its well-known effects on cytochrome P450 enzymes, alpha-naphthoflavone has been identified as a potential inhibitor of bacterial enzymes, specifically Aminoglycoside Phosphotransferase Type IIIa (APH(3')-IIIa). mdpi.com This enzyme is a primary cause of resistance to aminoglycoside antibiotics in bacteria such as Enterococcus faecalis, a significant agent in nosocomial infections. mdpi.com

In a screening study of a library of flavones, α-NF and other naphthoflavones demonstrated a high binding affinity for the nucleotide-binding site (NBS) of APH(3')-IIIa. mdpi.com The alpha-naphthoflavone backbone engages in key interactions with amino acids crucial for the enzyme's catalytic activity. mdpi.com This finding suggests that the alpha-naphthoflavone chemical structure represents a promising new scaffold for the design and development of APH(3')-IIIa inhibitors. mdpi.com Such inhibitors could potentially be used as adjuvants with aminoglycoside antibiotics to restore their efficacy against resistant bacterial strains. mdpi.com

| Enzyme | Organism | Finding | Implication | Reference |

| Aminoglycoside Phosphotransferase Type IIIa (APH(3')-IIIa) | Enterococcus faecalis | α-NF shows high binding affinity to the nucleotide-binding site. | The α-NF core is a promising scaffold for developing inhibitors to combat antibiotic resistance. | mdpi.com |

Structure-activity Relationship Sar and Computational Investigations

Elucidation of Key Structural Determinants for Enzyme/Receptor Binding

The binding of alpha-naphthoflavone to its target proteins is dictated by specific structural features. The 7,8-benzochromone ring system is a crucial element for its interaction with enzymes like aromatase. nih.gov Modifications to this core structure and the exocyclic phenyl ring significantly impact its binding affinity. For instance, the presence of a keto group is essential for its binding to aromatase. nih.gov

In its interaction with cytochrome P450 enzymes, the planar nature of the ANF molecule allows it to fit into the often narrow and planar active sites. nih.gov Specifically, in CYP1A2, the planar ring system of ANF is thought to engage in π-π stacking interactions with phenylalanine residues within the active site, such as Phe125, Phe226, Phe256, and Phe260. nih.gov The orientation of ANF within the active site can differ between CYP isoforms, influenced by variations in the amino acid residues lining the binding cavity. nih.gov For example, in CYP1B1, a distortion in helix F positions Phe231 for π-π stacking with ANF. nih.gov

Substitutions on the ANF scaffold also play a critical role in determining its inhibitory potency and selectivity. Studies on ANF derivatives have shown that modifications to the C ring can decrease CYP1B1 inhibitory potency, while introducing substituents at various positions on the B ring can lead to analogues with varied inhibitory capacities. nih.gov For instance, a hydroxyl group at the 9th position significantly enhances its inhibitory effect on aromatase. nih.gov

Furthermore, the aryl hydrocarbon receptor (AHR) is another important target for ANF. The binding of ANF to the AHR's PAS-B domain is a key interaction. rcsb.org The agonistic and antagonistic effects of ANF on the dioxin receptor, a member of the same family, are linked to its ability to stimulate the dimerization of the receptor with its partner factor, Arnt. capes.gov.br

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations have been instrumental in visualizing and understanding the interactions between alpha-naphthoflavone and its protein targets at an atomic level. These computational studies predict the preferred binding poses and affinities of ANF within the active sites of enzymes like cytochrome P450s.

Docking studies have confirmed that the planar structure of ANF fits well within the narrow active site cavities of CYP1A and CYP1B enzymes. nih.gov In CYP1A2, docking simulations show ANF interacting with the heme group and surrounding amino acid residues. researchgate.net The reliability of these docking procedures has been validated by comparing the docked pose of ANF with its conformation in the co-crystallized structure, showing a low root-mean-square deviation (RMSD) value. mdpi.comnih.gov

For CYP1B1, docking studies have revealed that ANF binds in a different orientation compared to CYP1A2, which is attributed to differences in the conformation of the B'-C loop and other residues in the active site. nih.gov Docking of ANF derivatives has helped in understanding the structure-activity relationships, showing how different substituents can influence binding affinity. nih.gov For instance, docking of potent ANF analogs into the CYP1B1 active site has provided insights into the key interactions driving their inhibitory activity. researchgate.net

Molecular docking has also been used to investigate the allosteric binding of ANF to CYP3A4. nih.gov These simulations have identified potential peripheral binding sites for ANF, which could explain its role as a heterotropic activator. nih.govpnas.org The binding of ANF to these sites is thought to modulate the enzyme's conformation and activity. plos.org

In the context of the aryl hydrocarbon receptor (AHR), docking studies have provided insights into how ANF binds to the ligand-binding pocket of the PAS-B domain. rcsb.org These simulations, combined with crystallographic data, are crucial for understanding the mechanism of AHR activation or inhibition by ANF.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach has been applied to alpha-naphthoflavone and its derivatives to predict their inhibitory potential against various enzymes and to guide the design of more potent and selective inhibitors.

Two-Dimensional QSAR Approaches

Two-dimensional QSAR (2D-QSAR) studies correlate the biological activity of compounds with their 2D structural properties, such as physicochemical descriptors and topological indices. For alpha-naphthoflavone and its analogs, 2D-QSAR models have been developed to predict their inhibitory activity against cytochrome P450 enzymes. rjptonline.org

These models often use regression analysis to link descriptors like lipophilicity (logP), electronic properties (HOMO-LUMO energy), and aromaticity to the inhibitory potency (IC50 values). rjptonline.orgnih.gov For example, a study on CYP450-1A1 inhibitors used linear and nonlinear regression models based on RDKit descriptors to predict the IC50 values of 30 alpha-naphthoflavone analogs. rjptonline.orgrjptonline.org Such models can be used for virtual screening of compound libraries to identify potential new inhibitors. rjptonline.org

Three-Dimensional (3D) QSAR Methodologies

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of atoms. dovepress.com These methods have been extensively used to study alpha-naphthoflavone derivatives as inhibitors of CYP enzymes. mdpi.comresearchgate.net

In these studies, a series of ANF derivatives are aligned, and their steric and electrostatic fields are correlated with their biological activities. nih.gov The resulting 3D contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For instance, 3D-QSAR studies on CYP1B1 inhibitors have helped to identify key structural features that determine the inhibitory activity of ANF derivatives. mdpi.comresearchgate.net These models have shown good predictive ability, with high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²). nih.gov

The alignment of molecules for 3D-QSAR studies is often guided by molecular docking results, ensuring that the compounds are in a biologically relevant conformation. mdpi.com The insights gained from 3D-QSAR, combined with molecular docking, provide a powerful tool for the rational design of novel and potent enzyme inhibitors based on the alpha-naphthoflavone scaffold. nih.gov

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between alpha-naphthoflavone and its target proteins, offering insights into the stability of the ligand-protein complex and any conformational changes that occur upon binding. utupub.fi

MD simulations have been employed to study the binding of ANF to various cytochrome P450 isoforms. mdpi.com These simulations can reveal the flexibility of the enzyme's active site and how it adapts to the binding of ANF. mdpi.com For instance, MD simulations have shown that water molecules can play a role in the binding of ligands to the CYP1A2 active site, although they may not be essential for the recognition of ANF itself. mdpi.com

In the context of the aminoglycoside phosphotransferase APH(3')-IIIa, MD simulations were used to examine the stability and conformational changes of the enzyme when complexed with ANF and its derivatives. nih.govmdpi.com The results showed that certain derivatives formed more stable complexes compared to the parent molecule. nih.gov The root mean square fluctuation (RMSF) analysis from these simulations can identify regions of the protein that become more or less flexible upon ligand binding. nih.gov

Furthermore, MD simulations have been used to investigate the allosteric effects of ANF on CYP3A4. These studies suggest that the binding of ANF to a peripheral site can induce conformational changes that are transmitted to the active site, thereby modulating the enzyme's catalytic activity. plos.org The simulations can help to elucidate the pathway of this allosteric communication.

The binding energies of ANF with different CYP1 family members have also been calculated using MD simulations, providing a quantitative measure of its binding affinity and selectivity. utupub.fi These computational approaches, by revealing the time-dependent behavior of the system, complement the static pictures provided by molecular docking and X-ray crystallography.

Metabolic Transformations of Alpha-naphthoflavanone in in Vitro Systems

Identification of Metabolic Pathways of alpha-Naphthoflavanone

The primary metabolic pathways involve enzymatic oxidation at specific sites on the ANF molecule. nih.govebi.ac.uk The major sites of oxidation are consistently identified as the 5,6 and 7,8 bonds of the naphthoflavone structure. nih.govebi.ac.uk Across different species studied, oxidation at the 5,6 bond accounts for the most significant portion of the total metabolism, ranging from 49% to 71%, while metabolism at the 7,8 bond represents 15% to 46% of the biotransformation. nih.govebi.ac.uk

Characterization of Oxidative Metabolites (e.g., epoxides, phenols, dihydrodiols)

In vitro studies utilizing liver microsomes have successfully identified and characterized several oxidative metabolites of this compound. These metabolites were confirmed using analytical techniques such as ultraviolet and mass spectrometry, and in some cases, by co-chromatography with authentic standards. nih.gov The metabolites are generally classified as major or minor products based on their relative abundance.

The major metabolites consistently produced across all species tested include ANF-5,6-oxide, ANF-6-phenol, and ANF-7,8-dihydrodiol. nih.govebi.ac.uk Minor metabolites that have been identified are ANF-5,6-dihydrodiol, ANF-7-phenol, and ANF-9-phenol. nih.govebi.ac.uk Notably, metabolism occurring at the 5,6 bond of ANF can constitute a substantial percentage of the total organic soluble metabolites, accounting for 73% and 86% in phenobarbital-induced and beta-naphthoflavone-induced rat liver microsomes, respectively. nih.govebi.ac.uk

Below is a table summarizing the key oxidative metabolites identified in in vitro systems.

| Metabolite Name | Metabolite Type | Classification | Source |

|---|---|---|---|

| alpha-Naphthoflavone-5,6-oxide | Epoxide | Major | nih.govnih.govebi.ac.uk |

| 6-Hydroxy-alpha-naphthoflavone (ANF-6-phenol) | Phenol | Major | nih.govnih.govebi.ac.uk |

| alpha-Naphthoflavone-7,8-dihydrodiol | Dihydrodiol | Major | nih.govebi.ac.uk |

| 5,6-Dihydro-5,6-dihydroxy-alpha-naphthoflavone (ANF-5,6-dihydrodiol) | Dihydrodiol | Minor | nih.govnih.govebi.ac.uk |

| alpha-Naphthoflavone-7-phenol | Phenol | Minor | nih.govebi.ac.uk |

| 9-Hydroxy-alpha-naphthoflavone (ANF-9-phenol) | Phenol | Minor | nih.govnih.govebi.ac.uk |

Role of Specific Cytochrome P450 Isoforms in this compound Metabolism

The biotransformation of this compound is intricately linked with the cytochrome P450 (CYP) superfamily of enzymes. ANF is not only a substrate for these enzymes but also a notable modulator of their activity. It is recognized as a selective inhibitor of CYP1A isoforms. nih.govontosight.ai Further studies have quantified this inhibitory action, revealing its potency against specific isoforms. caymanchem.com

Conversely, while ANF inhibits certain CYP enzymes, it has been shown to be an allosteric activator of CYP3A4. nih.govcaymanchem.comresearchgate.net This dual role as both an inhibitor and an activator for different CYP isoforms highlights the complexity of its interactions within metabolic systems.

The involvement of specific CYP families in ANF's own metabolism is evident from studies using induced microsomes. For instance, liver microsomes induced with beta-naphthoflavone (a potent inducer of CYP1A enzymes) metabolize ANF to 5,6-dihydro-5,6-dihydroxy-alpha-naphthoflavone to a much greater extent than microsomes induced with phenobarbital. nih.govebi.ac.uk This strongly suggests that CYP1A family enzymes play a significant role in the metabolic pathway leading to this dihydrodiol metabolite. Given that ANF is a potent inhibitor of the same enzymes that metabolize it, this suggests a potential for auto-inhibition of its metabolic clearance.

The following table details the specific interactions of alpha-naphthoflavone with various CYP450 isoforms.

| CYP Isoform | Effect of alpha-Naphthoflavone | Potency (IC50 / Kd) | Source |

|---|---|---|---|

| CYP1A1 | Inhibition | 60 nM | caymanchem.com |

| CYP1A2 | Inhibition | 6 nM | caymanchem.com |

| CYP1B1 | Inhibition | 5 nM | caymanchem.com |

| CYP3A4 | Activation | 7.4 µM (Kd) | caymanchem.com |

| CYP19 (Aromatase) | Inhibition | 500 nM | caymanchem.com |

Impact of Metabolism on this compound's Biological Activities

The biological activities of this compound are significantly influenced by its metabolic transformation. The parent compound is well-characterized as an antagonist of the aryl hydrocarbon receptor (AhR) and a potent inhibitor of CYP1A enzymes, which are involved in the metabolism of various xenobiotics. ontosight.aicaymanchem.com

Metabolism of ANF can lead to a pronounced alteration of these activities. A key finding from in vitro studies is that metabolism at the 5,6 bond, leading to the formation of 6-substituted metabolites like 6-hydroxy-alpha-naphthoflavone, results in a loss of its ability to inhibit benzo(a)pyrene metabolism in beta-naphthoflavone-induced rat liver microsomes. nih.govebi.ac.uk This demonstrates a direct link between a specific metabolic conversion and the attenuation of a primary biological function of the parent compound.

Advanced Methodologies and Research Tools Utilizing Alpha-naphthoflavanone

Application as a Chemical Probe for Enzyme Characterization

alpha-Naphthoflavone is widely employed as a chemical probe to investigate the function and structure of enzymes, particularly the cytochrome P450 (CYP) superfamily. lookchem.com Its inhibitory and, in some cases, activating effects on different CYP isozymes make it a valuable tool for differentiating enzyme activity. lookchem.comcaymanchem.com For instance, α-NF is a potent and selective inhibitor of CYP1A2, which allows researchers to parse the specific contribution of this enzyme in metabolic pathways. nih.govresearchgate.net

The inhibitory profile of α-NF against various CYP isoforms has been extensively documented. It exhibits potent inhibition of CYP1A1, CYP1A2, and CYP1B1, with IC50 values of 60 nM, 6 nM, and 5 nM, respectively. caymanchem.com In contrast, it acts as an activator of CYP3A4. caymanchem.com This differential activity is fundamental to its use in enzyme characterization. Researchers can use α-NF to selectively block the activity of certain CYPs while leaving others unaffected, thereby isolating and studying the function of individual enzymes within a complex biological system. researchgate.net

| Enzyme | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| CYP1A1 | 60 nM | Not Reported | caymanchem.com |

| CYP1A2 | 6 nM | 0.0075 µM | caymanchem.comnih.gov |

| CYP1B1 | 5 nM | Not Reported | caymanchem.com |

| CYP19 (Aromatase) | 500 nM | 0.2 µM | caymanchem.commedchemexpress.com |

Use in Enzyme Phenotyping Assays for Metabolic Pathway Elucidation

Enzyme phenotyping assays are critical for determining which enzymes are responsible for the metabolism of a particular compound. alpha-Naphthoflavone is a key reagent in these assays due to its selective inhibition of specific CYP enzymes. researchgate.net By comparing the metabolism of a substrate in the presence and absence of α-NF, researchers can deduce the involvement of CYP1A enzymes in the metabolic pathway. mdpi.com

For example, in studies investigating the metabolism of environmental toxins or new drug candidates, α-NF is used to determine if CYP1A1 or CYP1A2 are the primary enzymes involved in their biotransformation. nih.govmdpi.com This information is crucial for predicting potential drug-drug interactions and understanding the mechanisms of chemical carcinogenesis. mdpi.com The use of α-NF in conjunction with other selective inhibitors allows for a comprehensive mapping of the metabolic pathways of a wide range of xenobiotics. mdpi.comsci-hub.se

A study on the metabolism of chamaechromone, for instance, utilized α-naphthoflavone to demonstrate that its hydroxylation was inhibited, indicating the involvement of specific CYP enzymes. thieme-connect.com Similarly, in the metabolic profiling of atomoxetine, α-naphthoflavone was used as a chemical inhibitor to probe the role of CYP enzymes. sci-hub.se

Spectroscopic Techniques for Investigating Protein-Ligand Binding (e.g., Fluorescence Spectroscopy, Spin Transition)

Spectroscopic techniques are powerful tools for studying the direct interaction between α-NF and enzymes. Fluorescence spectroscopy, in particular, has been instrumental in characterizing the binding of α-NF to CYPs. researchgate.netresearchgate.netfigshare.com The intrinsic fluorescence of tryptophan residues in the enzyme can be quenched upon ligand binding, providing information about binding affinity and stoichiometry. researchgate.net

Studies have shown that the binding of α-NF to CYP3A4 effectively quenches the fluorescence of both the enzyme and the ligand. researchgate.netfigshare.com These fluorescence quenching experiments have revealed multiple binding sites for α-NF on CYP3A4 with different affinities. researchgate.netfigshare.com For instance, titrating CYP3A4 with α-NF revealed weaker binding interactions with Kd values of 1.7-2.5 μM and 6.5 μM. researchgate.net Conversely, titrating α-NF with CYP3A4 showed two strong binding interactions with Kd values of 0.048 μM and 1.0 μM. figshare.com

Another important spectroscopic method is the monitoring of substrate-induced spin shifts in the heme iron of cytochromes P450. nih.gov The binding of a substrate to the active site of a CYP enzyme can cause a shift in the spin state of the heme iron from a low-spin to a high-spin state, which can be detected by absorbance spectroscopy. nih.gov The interaction of α-NF with CYP3A4 induces a spin transition, and studying this phenomenon has provided insights into the cooperative binding and allosteric effects of this flavonoid. nih.govwashington.edu

| Technique | Binding Parameter | Value | Reference |

|---|---|---|---|

| Fluorescence Spectroscopy (CYP3A4 quenched by αNF) | Dissociation Constant (Kd) | 1.7-2.5 µM and 6.5 µM | researchgate.netfigshare.com |

| Fluorescence Spectroscopy (αNF quenched by CYP3A4) | Dissociation Constant (Kd) | 0.048 µM and 1.0 µM | figshare.com |

| Fluorescence Spectroscopy (BADAN-modified CYP3A4) | S50 | 18.2 ± 0.7 µM | nih.govacs.org |

| Spin Transition | S50 | 2.2 ± 0.3 µM | nih.govacs.org |

Chromatographic and Mass Spectrometric Approaches for Metabolite Identification and Quantification

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), coupled with mass spectrometry (MS), are essential for the separation, identification, and quantification of α-NF and its metabolites. nih.govresearchgate.netnih.gov These hyphenated techniques provide high sensitivity and selectivity, allowing for the detailed analysis of complex biological samples. mdpi.com

HPLC is used to separate α-NF and its various hydroxylated and epoxide metabolites produced by CYP enzymes. nih.govresearchgate.net The metabolites can then be identified and quantified using MS, which provides information about their molecular weight and structure. nih.govdrugbank.com For example, studies using rat liver microsomes have identified several metabolites of α-NF, including 6-hydroxy-α-naphthoflavone, 9-hydroxy-α-naphthoflavone, and α-naphthoflavone-5,6-oxide. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for metabolic profiling. nih.gov It enables the sensitive and specific quantification of metabolites even at low concentrations. nih.gov This is crucial for understanding the complete metabolic fate of α-NF and for elucidating the specific metabolic reactions catalyzed by different CYP isoforms. jove.com For instance, the metabolism of α-naphthoflavone by various CYP enzymes has been analyzed using HPLC, revealing the production of different metabolites. researchgate.net

The development of advanced analytical methods like ultra-performance liquid chromatography (UPLC)-MS has further enhanced the ability to characterize metabolic profiles, offering improved resolution and speed. jove.com These techniques are invaluable in drug development and toxicology to assess the metabolic stability and potential for drug interactions of new chemical entities. biosynth.com

Q & A

Basic: What are the primary spectroscopic techniques for characterizing alpha-Naphthoflavone, and how should experimental parameters be optimized?

Alpha-Naphthoflavone characterization typically employs UV-Vis spectroscopy (λ_max analysis for conjugation patterns), NMR (¹H/¹³C for structural elucidation), and mass spectrometry (HRMS for molecular ion confirmation). Optimization includes:

- Solvent selection : Use anhydrous DMSO for NMR to avoid proton exchange interference .

- Temperature control : Stabilize at 25°C during UV-Vis to minimize thermal broadening .

- Calibration : Validate MS instruments with certified standards (e.g., sodium trifluoroacetate clusters) .

Basic: How do researchers reconcile contradictory data on alpha-Naphthoflavone’s CYP1A1 inhibition efficacy across in vitro studies?

Contradictions often arise from assay variability (e.g., fluorogenic vs. luminescent substrates) or cell line differences (hepatic vs. pulmonary models). To address this:

- Standardize protocols : Use recombinant CYP1A1 isoforms in controlled microsomal systems .

- Control for metabolites : Employ LC-MS to quantify residual alpha-Naphthoflavone and rule out auto-inhibition artifacts .

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare inhibition IC₅₀ values across studies .

Advanced: What experimental designs are critical for evaluating alpha-Naphthoflavone’s pro-oxidant effects in cancer cell lines?

Key considerations include:

- Dose-response gradients : Test 1–100 μM ranges to identify redox switching thresholds .

- ROS detection : Combine fluorescent probes (DCFH-DA) with SOD/catalase inhibitors to isolate alpha-Naphthoflavone-specific oxidative stress .

- Temporal resolution : Use live-cell imaging to track ROS bursts synchronized with cell cycle phases .

Advanced: How can computational modeling enhance the study of alpha-Naphthoflavone’s binding dynamics with aryl hydrocarbon receptors (AhR)?

Methodological steps:

- Docking simulations : Use AutoDock Vina with AhR’s PAS-B domain (PDB: 5NJ8) to predict binding affinities .

- MD validation : Run 100-ns trajectories in GROMACS to assess ligand-receptor stability under physiological conditions (310K, 1 atm) .

- Free energy calculations : Apply MM-PBSA to quantify enthalpic contributions of key residues (e.g., His291, Phe318) .

Advanced: What strategies mitigate batch-to-batch variability in alpha-Naphthoflavone synthesis for pharmacological assays?

- Purity validation : Require ≥98% HPLC purity with dual-column confirmation (C18 and phenyl-hexyl phases) .

- Crystallography : Characterize polymorphs via X-ray diffraction to ensure consistent solid-state properties .

- Stability testing : Store batches under argon at -80°C and monitor degradation via accelerated aging studies (40°C/75% RH for 30 days) .

Basic: What are the ethical and methodological imperatives when designing in vivo studies on alpha-Naphthoflavone’s hepatotoxicity?

- 3R compliance : Use zebrafish larvae (FET assay) for preliminary toxicity screening before rodent trials .

- Dose justification : Align with OECD Guideline 407 for maximum tolerated doses (MTD ≤ 200 mg/kg in rats) .

- Blinding : Randomize treatment groups and blind histopathologists to avoid confirmation bias .

Advanced: How should researchers design multi-omics studies to explore alpha-Naphthoflavone’s epigenetic modulation in chronic inflammation?

- Transcriptomics : Pair RNA-seq with ChIP-seq (H3K27ac) to link gene expression changes to enhancer remodeling .

- Metabolomics : Integrate LC-MS/MS data with pathway enrichment tools (MetaboAnalyst 5.0) to map NADPH oxidase interactions .

- Data harmonization : Apply ComBat batch correction to mitigate technical variability across sequencing runs .

Basic: What statistical approaches resolve spatial heterogeneity in alpha-Naphthoflavone distribution within tumor microenvironments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。